

# A Technical Guide to the Role of D-(-)-3-Phosphoglyceric Acid in Glycolysis

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## Compound of Interest

Compound Name: *D-(-)-3-Phosphoglyceric acid disodium*

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## Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), or its biologically relevant anion 3-phosphoglycerate, is a pivotal metabolic intermediate in the glycolytic pathway, a conserved and fundamental process for cellular energy production.<sup>[1][2]</sup> Positioned in the "payoff phase" of glycolysis, 3-PGA is central to the reactions that generate a net surplus of ATP.<sup>[1]</sup> Its metabolism is situated at a critical juncture between energy generation and anabolic pathways, making it a key molecule in maintaining cellular homeostasis. Beyond its role as a metabolite, 3-PGA also serves as a precursor for the synthesis of amino acids, such as serine, which can then be converted to cysteine and glycine.<sup>[3]</sup> This technical guide provides an in-depth analysis of the formation, conversion, and regulation of 3-PGA in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

## The Central Role of 3-Phosphoglycerate in the Glycolytic Payoff Phase

Glycolysis is comprised of ten enzymatic reactions that catabolize one molecule of glucose into two molecules of pyruvate. 3-PGA is the product of the seventh step and the substrate for the

eighth step. These reactions are critical as the formation of 3-PGA represents the first substrate-level phosphorylation event in the pathway where ATP is generated.[2][4]

## Formation of 3-Phosphoglycerate: The Phosphoglycerate Kinase Reaction

3-PGA is formed from 1,3-bisphosphoglycerate (1,3-BPG) in a highly exergonic reaction catalyzed by the enzyme Phosphoglycerate Kinase (PGK).[4][5] This reaction is a critical energy-conserving step in glycolysis.[1]

Reaction: 1,3-bisphosphoglycerate + ADP  $\rightleftharpoons$  3-phosphoglycerate + ATP

The mechanism involves the direct transfer of a high-energy phosphoryl group from the C1 position of 1,3-BPG to ADP, yielding the first two molecules of ATP generated in the payoff phase (per molecule of glucose).[4][5][6] The reaction is reversible, and its directionality *in vivo* is governed by the intracellular concentrations of substrates and products, particularly the ATP/ADP ratio.[1] Despite a large negative standard free energy change, under cellular conditions, the actual free energy change is close to equilibrium, allowing the reaction to proceed in the reverse direction during gluconeogenesis.[7] Magnesium ions ( $Mg^{2+}$ ) are an essential cofactor, shielding the negative charges on the phosphate groups of ADP to facilitate nucleophilic attack.[5]

## Isomerization to 2-Phosphoglycerate: The Phosphoglycerate Mutase Reaction

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate (2-PGA) by the enzyme Phosphoglycerate Mutase (PGM).[1][8][9] This reaction repositions the phosphate group from the C3 to the C2 position of the glycerate backbone.[1]

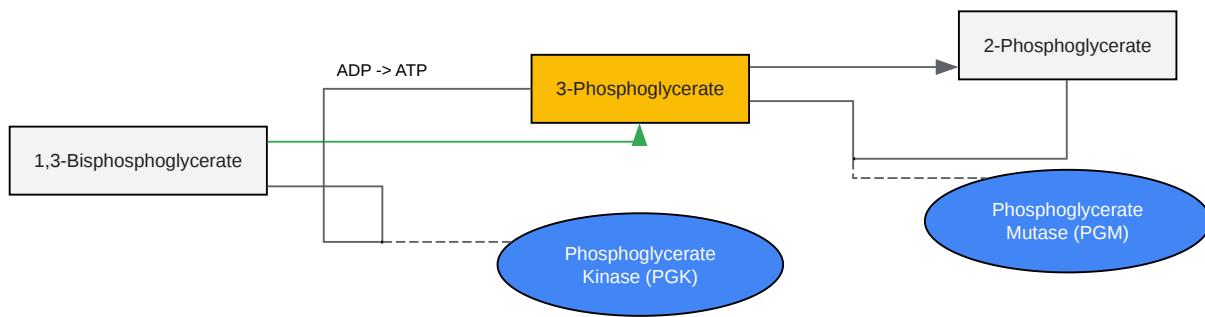
Reaction: 3-phosphoglycerate  $\rightleftharpoons$  2-phosphoglycerate

This isomerization is a crucial preparatory step for the subsequent dehydration reaction that generates phosphoenolpyruvate (PEP), which possesses a high-energy enol-phosphate bond necessary for the final ATP-generating step of glycolysis.[1] The reaction catalyzed by PGM has a small positive standard free energy change and operates near equilibrium, readily proceeding in either direction based on substrate and product concentrations.[8] Most

vertebrate PGMs are cofactor-dependent, requiring a catalytic amount of 2,3-bisphosphoglycerate. The reaction mechanism involves a phosphohistidine residue in the enzyme's active site, which first donates a phosphate to the C2 position of 3-PGA to form a 2,3-bisphosphoglycerate intermediate, and then accepts the phosphate from the C3 position to yield 2-PGA and regenerate the phosphoenzyme.[8][9][10][11]

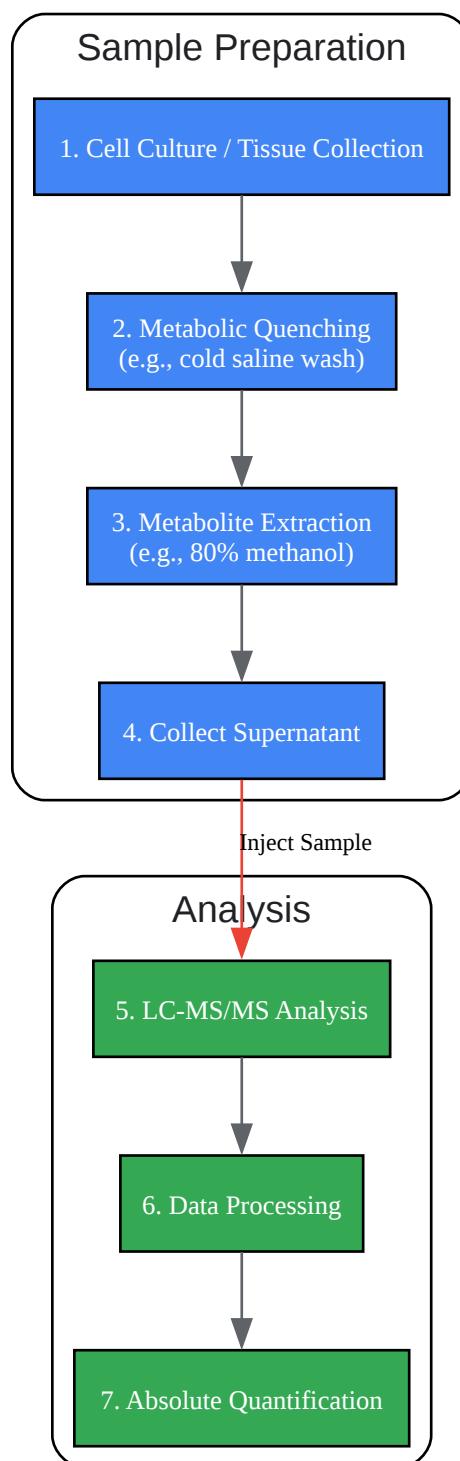
## Visualizing the Pathway

The following diagrams illustrate the position of 3-PGA within the glycolytic pathway and a typical experimental workflow for its analysis.



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**Figure 1.** Central role of 3-PGA in the payoff phase of glycolysis.



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**Figure 2.** A typical workflow for quantifying 3-Phosphoglycerate.

## Quantitative Data Summary

A thorough understanding of 3-PGA's metabolic context requires quantitative data on metabolite concentrations and the kinetic properties of the enzymes involved.

## Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites vary by cell type and metabolic state. The following table summarizes reported intracellular concentrations.

Metabolite	Concentration in Cancer Cells (μM)	Concentration in Human Red Blood Cells (μM)
1,3-Bisphosphoglycerate	Not readily detectable	-
3-Phosphoglycerate	180 - 550 <sup>[1][12]</sup>	61 <sup>[1]</sup>
2-Phosphoglycerate	-	4.3 <sup>[1]</sup>

## Thermodynamic and Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of PGK and PGM are critical for regulating metabolic flux.

Enzyme	Reaction	ΔG°' (kJ/mol)	Substrate	K <sub>m</sub> (μM)
Phosphoglycerate Kinase (PGK)	1,3-BPG + ADP → 3-PGA + ATP	-16.2 to -18.8 <sup>[13]</sup> <sup>[14][15]</sup>	1,3-Bisphosphoglycerate (human)	6.86 <sup>[12]</sup>
3-Phosphoglycerate (human, reverse)		186 <sup>[12]</sup>		
Phosphoglycerate Mutase (PGM)	3-PGA → 2-PGA	+4.4 to +4.6	-	-

Note:  $\Delta G^\circ$  values can vary based on experimental conditions (temperature, pH, ionic strength). The actual free energy change ( $\Delta G$ ) in the cell is near zero for both reactions, indicating they operate close to equilibrium.[\[7\]](#)

## Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is essential for research and drug development.

### Protocol: Spectrophotometric Assay of Phosphoglycerate Kinase (PGK) Activity

This protocol measures PGK activity in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes NADH. The rate of decrease in absorbance at 340 nm is proportional to PGK activity.

#### Materials:

- Assay Buffer: 100 mM Triethanolamine, pH 7.6, 2.5 mM MgSO<sub>4</sub>, 100 mM KCl
- ATP Solution: 50 mM ATP in deionized water
- 3-PGA Solution: 200 mM 3-Phosphoglyceric Acid, Trisodium Salt
- NADH Solution: 5 mM NADH, Sodium Salt
- Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): ~100 units/mL
- PGK enzyme sample (e.g., purified protein, cell lysate)
- UV-Vis Spectrophotometer and 1 mL cuvettes

#### Procedure:

- Prepare a reaction mixture in a 1 mL cuvette by adding the following components (final concentrations listed):
  - 750  $\mu$ L Assay Buffer

- 100 µL 3-PGA Solution (Final: 20 mM)
- 20 µL ATP Solution (Final: 1 mM)
- 30 µL NADH Solution (Final: 0.15 mM)
- 10 µL GAPDH Solution (Final: 1 unit/mL)
- Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding 10-50 µL of the PGK enzyme sample. The final volume should be 1 mL.
- Immediately mix and place the cuvette in the spectrophotometer.
- Monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes at 37°C.
- Calculate the rate of change in absorbance ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the curve.
- PGK activity (U/mL) can be calculated using the Beer-Lambert law ( $\epsilon$  for NADH at 340 nm is  $6.22 \text{ mM}^{-1}\text{cm}^{-1}$ ).

## Protocol: Spectrophotometric Assay of Phosphoglycerate Mutase (PGM) Activity

This protocol measures the forward PGM reaction (3-PGA to 2-PGA). The formation of 2-PGA is coupled to the enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH) reactions, leading to the oxidation of NADH.[5][13]

### Materials:

- Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl<sub>2</sub>, 100 mM KCl
- 3-PGA Solution: 100 mM 3-Phosphoglyceric Acid
- ADP Solution: 50 mM ADP
- NADH Solution: 5 mM NADH

- 2,3-bisphosphoglycerate (cofactor): 1 mM
- Coupling Enzymes: Enolase (~30 units/mL), Pyruvate Kinase (~50 units/mL), Lactate Dehydrogenase (~60 units/mL)
- PGM enzyme sample

Procedure:

- Prepare a 1 mL reaction mixture in a cuvette with the following final concentrations:
  - 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl<sub>2</sub>, 100 mM KCl
  - 1.5 mM ADP
  - 0.2 mM NADH[13]
  - 10 μM 2,3-bisphosphoglycerate[13]
  - Enolase (0.3 units/mL), PK (0.5 units/mL), LDH (0.6 units/mL)[13]
- Mix and incubate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 μL of 100 mM 3-PGA (Final: 1 mM).[13]
- Add the PGM enzyme sample to start the reaction.
- Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
- Calculate the PGM activity from the linear rate of NADH oxidation.

## Protocol: Quantification of 3-PGA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of intracellular metabolites.[4]

Procedure Outline:

- Sample Preparation:

- Rapidly quench metabolism of cultured cells (e.g.,  $\sim 1 \times 10^6$  cells) by washing with ice-cold saline.
- Extract metabolites using a cold solvent mixture (e.g., 80% methanol,  $-80^{\circ}\text{C}$ ).
- Include a stable isotope-labeled internal standard for 3-PGA for accurate quantification.
- Centrifuge to pellet cellular debris and collect the supernatant.
- Chromatographic Separation:
  - Inject the extracted sample onto a suitable liquid chromatography column, such as a hydrophilic interaction chromatography (HILIC) column, which is effective for retaining polar molecules like sugar phosphates.
  - Use a gradient of aqueous and organic mobile phases (e.g., ammonium acetate in water and acetonitrile) to separate 3-PGA from other metabolites.<sup>[4]</sup>
- Mass Spectrometry Detection:
  - Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ionization mode.
  - Use Multiple Reaction Monitoring (MRM) for detection. For 3-PGA, a common transition is monitoring the precursor ion  $\text{m/z}$  185 and the fragment ion  $\text{m/z}$  97.<sup>[4]</sup>
- Quantification:
  - Construct a standard curve using known concentrations of a 3-PGA standard.
  - Calculate the concentration of 3-PGA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

## Relevance in Disease and Drug Development

The enzymes that metabolize 3-PGA are of significant interest in drug development. PGK1, for instance, is overexpressed in many types of cancer and contributes to reprogramming glucose metabolism to favor tumor growth. Furthermore, deficiencies in PGK can lead to clinical

manifestations such as hemolytic anemia and myopathy.[9] Similarly, inherited deficiencies in PGM are associated with glycogen storage disease type X, characterized by muscle weakness and fatigue.[8] Therefore, developing modulators of PGK and PGM activity represents a viable therapeutic strategy for various metabolic disorders and cancers.

## Conclusion

D-(-)-3-Phosphoglyceric acid is a cornerstone metabolite in the glycolytic pathway. Its formation via phosphoglycerate kinase marks the first ATP-generating step, and its subsequent isomerization by phosphoglycerate mutase is essential for preparing the substrate for the final energy-yielding reaction. The enzymes governing its metabolism operate near equilibrium, allowing for rapid flux reversal in gluconeogenesis. The central position of 3-PGA at the intersection of catabolism and anabolism, combined with the clinical significance of its associated enzymes, underscores its importance as a subject of continued research and a potential target for therapeutic intervention.

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